1,3-dimethyl-5-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its pyrrolo[3,4-d]pyrimidine core, which is substituted with methyl, phenyl, and trifluoromethyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of methyl, phenyl, and trifluoromethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(CHLOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE:
Uniqueness
The presence of the trifluoromethyl group in 1,3-DIMETHYL-5-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
Properties
Molecular Formula |
C22H18F3N3O2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18F3N3O2/c1-13-7-9-14(10-8-13)19-18-17(26(2)21(30)27(3)20(18)29)12-28(19)16-6-4-5-15(11-16)22(23,24)25/h4-12H,1-3H3 |
InChI Key |
JRGCFQSFJWHMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC(=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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